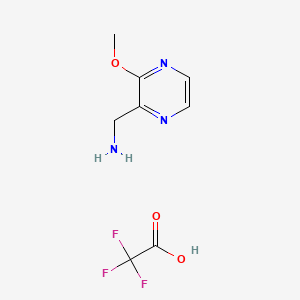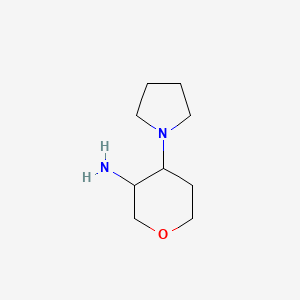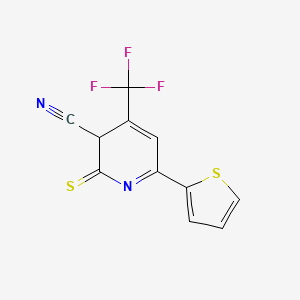![molecular formula C7H5NO3 B13914283 4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)
4-Hydroxy-1H-furo[3,4-C]pyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1H-furo[3,4-C]pyridin-3-one is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1H-furo[3,4-C]pyridin-3-one typically involves multi-step reactions. One common method includes the reaction of acrylamides with 4-hydroxy-2-alkynoates through a four-step tandem reaction . This reaction sequence involves C–H activation, Lossen rearrangement, and annulation to form the desired furo[3,4-C]pyridine-1,4-dione structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1H-furo[3,4-C]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form furo[3,4-C]pyridine-1,4-diones.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted furo[3,4-C]pyridine derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
4-Hydroxy-1H-furo[3,4-C]pyridin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1H-furo[3,4-C]pyridin-3-one involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and have been studied for their biological activities.
4-Hydroxy-2-quinolones: These compounds also feature a hydroxy group and a fused ring system, and they are known for their pharmaceutical applications.
Uniqueness
4-Hydroxy-1H-furo[3,4-C]pyridin-3-one is unique due to its specific ring fusion and the presence of a hydroxy group at the 4-position. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H5NO3 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
1,5-dihydrofuro[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C7H5NO3/c9-6-5-4(1-2-8-6)3-11-7(5)10/h1-2H,3H2,(H,8,9) |
InChI Key |
BEWOUWACSFNWHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)NC=C2)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13914218.png)


![5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13914233.png)

![6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914238.png)
![7-{[1-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-yl]oxy}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13914252.png)
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13914260.png)
![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)

